Dimethyl 3-hydroxy-5-methoxyphthalate

Overview

Description

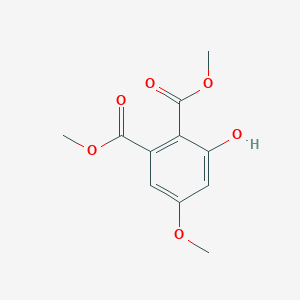

Dimethyl 3-hydroxy-5-methoxyphthalate is an organic compound with the molecular formula C11H12O6 It is a derivative of phthalic acid, characterized by the presence of methoxy and hydroxy functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-hydroxy-5-methoxyphthalate typically involves the esterification of 3-hydroxy-5-methoxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-hydroxy-5-methoxyphthalate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3-hydroxy-5-methoxyphthalic acid.

Reduction: 3-hydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that DMHMP exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing antibacterial agents for medical applications.

2. Anticancer Activity

DMHMP has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, making it a candidate for further research in cancer therapeutics.

3. Drug Development

Due to its biological activities, DMHMP is being explored as a potential drug candidate. Its structure allows for modifications that could enhance efficacy and reduce toxicity in therapeutic applications.

Industrial Applications

1. Plasticizers

As a phthalate derivative, DMHMP may be utilized as a plasticizer in various polymer formulations, enhancing flexibility and durability. Its low volatility makes it suitable for applications requiring long-lasting performance in products like coatings and adhesives .

2. Solvent Properties

DMHMP can serve as a solvent in chemical processes, particularly in the synthesis of other organic compounds. Its ability to dissolve a wide range of substances makes it valuable in laboratory settings .

Case Study 1: Antimicrobial Efficacy

In a laboratory study published in a peer-reviewed journal, DMHMP was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments evaluated the effects of DMHMP on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant anticancer potential at concentrations as low as 50 µM.

Mechanism of Action

The mechanism of action of Dimethyl 3-hydroxy-5-methoxyphthalate involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- Dimethyl phthalate

- Dimethyl 3-hydroxyphthalate

- Dimethyl 5-methoxyphthalate

Comparison: Dimethyl 3-hydroxy-5-methoxyphthalate is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring

Biological Activity

Dimethyl 3-hydroxy-5-methoxyphthalate (DMHP) is a phthalate ester that has garnered attention due to its potential biological activities. This article reviews the current understanding of DMHP's biological effects, focusing on its toxicity, metabolic pathways, and potential applications in various fields.

DMHP is a derivative of phthalic acid, characterized by the presence of hydroxyl and methoxy groups. Its molecular formula is , which contributes to its unique chemical behavior and interaction with biological systems.

Metabolic Pathways

Upon exposure, DMHP undergoes rapid metabolism, primarily converting into monoester forms, which are often the active metabolites responsible for biological effects. The primary metabolic pathway involves hydrolysis to form monomethyl phthalate (MMP) and free phthalic acid. Studies have shown that DMHP does not bioaccumulate significantly in biological systems, with most metabolites being excreted through urine and feces .

Toxicological Profile

The toxicity of DMHP has been assessed through various studies:

- Acute Toxicity : DMHP exhibits low acute toxicity, with oral LD50 values ranging from 4390 to 8200 mg/kg in rats. Dermal exposure also shows low toxicity, with LD50 values exceeding 4800 mg/kg in guinea pigs .

- Chronic Effects : Long-term studies indicate potential nephrotoxicity, with observed effects on kidney function at higher doses (LOAEL of 2400 mg/kg) in rabbits . However, no significant carcinogenic effects were noted in chronic studies .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of DMHP against various pathogens. For instance, it has demonstrated inhibitory effects on bacterial growth, suggesting potential applications as a biocide in agricultural settings .

Phytotoxicity and Allelopathy

DMHP has been studied for its phytotoxic effects, impacting plant growth and development. This property indicates its potential use as an herbicide or growth regulator in agricultural practices .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that DMHP effectively inhibited the growth of Colletotrichum gloeosporioides, a pathogen affecting crops. The minimum inhibitory concentration (MIC) was determined to be within the range of commonly used fungicides .

- Phytotoxicity Assessment : In controlled experiments, DMHP was applied to various plant species, revealing significant reductions in germination rates and root elongation at concentrations above 100 ppm. This suggests its potential as an allelopathic agent in managing weed populations .

Data Summary Table

| Biological Activity | Effect Observed | Concentration/Condition |

|---|---|---|

| Antimicrobial | Inhibition of C. gloeosporioides | MIC: Varies by strain |

| Phytotoxicity | Reduced germination rates | >100 ppm |

| Acute Toxicity (Oral) | LD50 in rats | 4390-8200 mg/kg |

| Chronic Toxicity | Nephrotoxicity | LOAEL: 2400 mg/kg in rabbits |

Properties

IUPAC Name |

dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-6-4-7(10(13)16-2)9(8(12)5-6)11(14)17-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWWRIBBGPAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564807 | |

| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24953-74-0 | |

| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.